molecular formula C13H8Cl3NO2 B11957278 2-chlorophenyl N-(2,4-dichlorophenyl)carbamate

2-chlorophenyl N-(2,4-dichlorophenyl)carbamate

Cat. No.: B11957278
M. Wt: 316.6 g/mol
InChI Key: CVIRWLFWYWKFKJ-UHFFFAOYSA-N
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Description

2-chlorophenyl N-(2,4-dichlorophenyl)carbamate is an organic compound with the molecular formula C13H8Cl3NO2 and a molecular weight of 316.57 g/mol It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–) attached to two chlorinated phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorophenyl N-(2,4-dichlorophenyl)carbamate typically involves the reaction of 2-chlorophenol with 2,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:

[ \text{2-chlorophenol} + \text{2,4-dichlorophenyl isocyanate} \rightarrow \text{this compound} ]

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-chlorophenyl N-(2,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group yields 2-chlorophenol and 2,4-dichloroaniline .

Scientific Research Applications

2-chlorophenyl N-(2,4-dichlorophenyl)carbamate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-chlorophenyl N-(2,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit the activity of certain enzymes by forming a covalent bond with the active site. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chlorophenyl N-(2,4-dichlorophenyl)carbamate is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C13H8Cl3NO2

Molecular Weight

316.6 g/mol

IUPAC Name

(2-chlorophenyl) N-(2,4-dichlorophenyl)carbamate

InChI

InChI=1S/C13H8Cl3NO2/c14-8-5-6-11(10(16)7-8)17-13(18)19-12-4-2-1-3-9(12)15/h1-7H,(H,17,18)

InChI Key

CVIRWLFWYWKFKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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